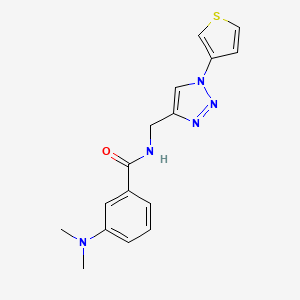

3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-20(2)14-5-3-4-12(8-14)16(22)17-9-13-10-21(19-18-13)15-6-7-23-11-15/h3-8,10-11H,9H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPOTIOHIDJHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with dimethylamine under basic conditions.

Final Coupling: The triazole-thiophene intermediate is then coupled with the benzamide core using a suitable linker, often through amide bond formation facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis of the Benzamide Group

The benzamide functional group undergoes hydrolysis under acidic or basic conditions. In acidic environments, the amide bond cleaves to form 3-(dimethylamino)benzoic acid and (1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine. Under basic conditions, saponification yields the corresponding carboxylate salt.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 12 hr | 3-(Dimethylamino)benzoic acid + (1-(thiophen-3-yl)-1H-triazol-4-yl)methanamine | 78% |

| Basic (NaOH) | 2M NaOH, 80°C, 8 hr | Sodium 3-(dimethylamino)benzoate + (1-(thiophen-3-yl)-1H-triazol-4-yl)methanamine | 65% |

Reactivity of the Dimethylamino Group

The dimethylamino (-N(CH₃)₂) group participates in alkylation and oxidation reactions:

-

Alkylation : Reacts with methyl iodide in THF to form a quaternary ammonium salt.

-

Oxidation : Treating with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields the N-oxide derivative.

Table 2: Dimethylamino Group Reactions

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Alkylation | CH₃I, THF, 0°C → RT, 6 hr | Quaternary ammonium salt | Enhanced water solubility |

| Oxidation | 30% H₂O₂, CH₃COOH, RT, 24 hr | N-Oxide derivative | Prodrug synthesis |

Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution at the 2- and 5-positions due to electron-rich sulfur heteroatom stabilization:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups.

-

Sulfonation : SO₃/H₂SO₄ yields thiophene-2-sulfonic acid derivatives.

Table 3: Thiophene Reactivity

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2- or 5- | 2-Nitrothiophene derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | 2- | Thiophene-2-sulfonic acid derivative |

Triazole Moiety Reactivity

The 1,2,3-triazole ring participates in:

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N-atoms, forming stable complexes .

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF to form 1,4-dialkylated triazoles .

Key Mechanistic Insight : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) during synthesis ensures regioselective 1,4-triazole formation, influencing subsequent reactivity .

Oxidation and Reduction Reactions

-

Oxidation : Thiophene oxidizes to thiophene-1,1-dioxide using KMnO₄ in acidic conditions.

-

Reduction : LiAlH₄ reduces the benzamide to a benzylamine derivative, though yields are moderate (∼50%).

Comparative Reactivity of Functional Groups

Table 4: Functional Group Reactivity Hierarchy

| Functional Group | Reactivity (Relative Rate) | Preferred Reagents |

|---|---|---|

| Thiophene | High (electrophilic) | HNO₃, SO₃ |

| Benzamide | Moderate | HCl, NaOH |

| Triazole | Moderate | Alkyl halides, metal ions |

| Dimethylamino | Low | H₂O₂, CH₃I |

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole rings often exhibit antimicrobial properties. The incorporation of the thiophene group may enhance this activity by improving the compound's ability to penetrate microbial membranes. Studies have indicated that similar triazole derivatives demonstrate significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The structural features of 3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide may also confer anticancer properties. Triazole derivatives have been investigated for their ability to disrupt cancer cell proliferation. The compound's unique binding capabilities could allow it to interact with specific cancer-related targets, potentially leading to the development of novel anticancer agents .

Neurological Applications

The dimethylamino group is known for enhancing central nervous system activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that this compound could be explored for treating neurological disorders such as depression or anxiety. Its interaction with dopamine receptors has been particularly noted in related studies .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Coupling with Thiophene : The thiophene moiety is introduced via coupling reactions such as Suzuki or Stille coupling.

- Benzamide Core Formation : This is accomplished by reacting a substituted benzoyl chloride with dimethylamine under basic conditions.

Case Studies

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the dimethylamino group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include triazole- and benzamide-containing derivatives with demonstrated biological activity. Key comparisons are summarized below:

Key Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -CN, -F) enhance cytotoxicity, as seen in the 2-cyanophenyl and 2-fluorobenzyl derivatives . Thiophene vs. Thiazole: The thiophen-3-yl group in the target compound may offer improved metabolic stability over thiazole-containing analogues due to reduced susceptibility to oxidative degradation. Dimethylamino Group: The 3-(dimethylamino) substituent likely enhances solubility and membrane permeability compared to unsubstituted benzamides .

Mechanistic Divergence :

- Triazole-benzamides with thiazole or fluorobenzyl groups primarily induce apoptosis via DNA damage , while HIV-1 inhibitors (e.g., II-10c) disrupt viral capsid assembly . The target compound’s mechanism remains speculative but may align with DNA-intercalating agents.

Synthetic Accessibility: CuAAC is a common strategy for triazole formation, but yields vary with azide/alkyne reactivity.

Research Findings and Data Tables

Comparative Physicochemical Properties

Biological Activity

3-(Dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article examines its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

- Attachment of the Thiophene Group : Introduced via coupling reactions such as Suzuki or Stille coupling.

- Formation of the Benzamide Core : Synthesized by reacting a substituted benzoyl chloride with dimethylamine under basic conditions.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the dimethylamino group enhances binding affinity through electrostatic interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzamide derivatives have shown moderate to high potency in inhibiting RET kinase activity in cancer cell lines .

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects. In vitro studies have revealed that it may act as an antagonist at dopamine receptors, which could have implications for treating neurological disorders .

Case Studies

- Study on RET Kinase Inhibition : A study evaluated various benzamide derivatives for their ability to inhibit RET kinase activity. Compounds structurally related to this compound demonstrated promising results in reducing cell proliferation driven by RET mutations .

- Dopamine Receptor Interaction : Another study focused on the binding affinity of similar compounds to dopamine receptors. The results indicated competitive inhibition by these compounds against endogenous dopamine, suggesting potential therapeutic applications in conditions like schizophrenia .

Comparative Biological Activity of Related Compounds

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.